molecular formula C8H8N4 B12815118 2-(Hydrazonomethyl)-1H-benzo[d]imidazole

2-(Hydrazonomethyl)-1H-benzo[d]imidazole

Cat. No.: B12815118
M. Wt: 160.18 g/mol
InChI Key: ATSDQEKQLJTLGV-BJMVGYQFSA-N
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Description

2-(Hydrazonomethyl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core with a hydrazonomethyl group attached to it Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydrazonomethyl)-1H-benzo[d]imidazole typically involves the condensation of benzimidazole with hydrazine derivatives. One common method is the reaction of benzimidazole with hydrazine hydrate in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Hydrazonomethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazonomethyl group to an amine.

    Substitution: The hydrazonomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of benzimidazole.

    Reduction: Amino derivatives of benzimidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydrazonomethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-(Hydrazonomethyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets. The hydrazonomethyl group can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound without the hydrazonomethyl group.

    2-(Aminomethyl)-1H-benzo[d]imidazole: A similar compound with an aminomethyl group instead of hydrazonomethyl.

    2-(Nitromethyl)-1H-benzo[d]imidazole: A derivative with a nitromethyl group.

Uniqueness

2-(Hydrazonomethyl)-1H-benzo[d]imidazole is unique due to the presence of the hydrazonomethyl group, which imparts distinct chemical reactivity and biological activity. This group allows for additional interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

(E)-1H-benzimidazol-2-ylmethylidenehydrazine

InChI

InChI=1S/C8H8N4/c9-10-5-8-11-6-3-1-2-4-7(6)12-8/h1-5H,9H2,(H,11,12)/b10-5+

InChI Key

ATSDQEKQLJTLGV-BJMVGYQFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C=N/N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=NN

Origin of Product

United States

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